molecular formula C20H17F3N6O B214850 5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole

5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole

Cat. No. B214850
M. Wt: 414.4 g/mol
InChI Key: QTWLBKXGFLSMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole, also known as DMTFMT, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole is not fully understood, but it is believed to act through multiple pathways. It has been suggested that 5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole inhibits the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory and immune responses. Additionally, 5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant enzymes. Finally, 5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, induce apoptosis in cancer cells, and inhibit the growth of tumor cells. Additionally, 5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole has been found to have a neuroprotective effect by reducing the production of reactive oxygen species and inhibiting the activation of microglia.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole is its broad spectrum of activity. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. Additionally, 5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole has been shown to have a low toxicity profile, which is important for the development of safe and effective drugs. However, one of the limitations of 5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole. One area of research could be the development of new formulations of 5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole that improve its solubility and bioavailability. Additionally, further studies could be conducted to elucidate the mechanism of action of 5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole and identify new targets for its activity. Finally, preclinical and clinical studies could be conducted to evaluate the safety and efficacy of 5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole as a potential therapeutic agent for the treatment of inflammatory diseases and cancer.
Conclusion:
In conclusion, 5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole is a novel compound that has shown promise as a potential therapeutic agent for the treatment of inflammatory diseases and cancer. Its broad spectrum of activity and low toxicity profile make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in preclinical and clinical studies.

Synthesis Methods

5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole can be synthesized through a multistep process that involves the reaction of 2,4-dimethylphenylhydrazine with ethyl trifluoroacetate to yield 2,4-dimethyl-N-(trifluoroacetyl)aniline. This intermediate is then reacted with 4-methoxyphenylisocyanate to produce the tetrazole ring. Finally, the pyrazole ring is formed by reacting the intermediate with 4,5-diamino-1H-pyrazole in the presence of a catalyst.

Scientific Research Applications

5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in vitro and in vivo. It has been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

properties

Product Name

5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole

Molecular Formula

C20H17F3N6O

Molecular Weight

414.4 g/mol

IUPAC Name

5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)pyrazol-4-yl]-1-(4-methoxyphenyl)tetrazole

InChI

InChI=1S/C20H17F3N6O/c1-12-4-9-17(13(2)10-12)29-18(20(21,22)23)16(11-24-29)19-25-26-27-28(19)14-5-7-15(30-3)8-6-14/h4-11H,1-3H3

InChI Key

QTWLBKXGFLSMQL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2C(=C(C=N2)C3=NN=NN3C4=CC=C(C=C4)OC)C(F)(F)F)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C=N2)C3=NN=NN3C4=CC=C(C=C4)OC)C(F)(F)F)C

Origin of Product

United States

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